molecular formula C10H13Si B12573495 CID 53412254

CID 53412254

Cat. No.: B12573495
M. Wt: 161.29 g/mol
InChI Key: XPKWCPNJJMKRSA-UHFFFAOYSA-N
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Description

CID 53412254 (PubChem Compound Identifier 53412254) is a chaetogobosin-class secondary metabolite, characterized by a polycyclic framework with a fused indole-pyrrolidine system and multiple oxygenated substituents. Its molecular formula is C₃₁H₃₄N₂O₈, as determined by HRESIMS analysis (m/z 585.2208 [M + Na]⁺) . The compound exhibits a planar structure confirmed via ¹H-¹H COSY, HMBC, and NOESY correlations, with absolute configurations assigned through experimental and calculated ECD spectral comparisons . This compound is hypothesized to originate from oxidative modifications of precursor chaetogobosin derivatives, such as chaetogobosin G (15) .

Properties

Molecular Formula

C10H13Si

Molecular Weight

161.29 g/mol

InChI

InChI=1S/C10H13Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

XPKWCPNJJMKRSA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 53412254” involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes condensation reactions, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 53412254” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including solvent choice and temperature, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

The compound “CID 53412254” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “CID 53412254” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets, altering their activity or function. The pathways involved in its mechanism of action are studied to understand its potential therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural and spectroscopic differences between CID 53412254 and related compounds:

Compound Molecular Formula Key Structural Features HRESIMS Data ([M + Na]⁺) Distinctive NMR Signals (δCH) Source/Modification Pathway
This compound C₃₁H₃₄N₂O₈ Indole-pyrrolidine core, nitro (1′-NO₂) at C-1′, carbonyl at C-3′ 585.2208 C-3′: 200.3 ppm (carbonyl); H-4′: 7.34 ppm (indole H) Epoxidation/nitration of chaetogobosin G
Compound 3 C₃₁H₃₆N₂O₇ Chaetogobosin Vb derivative, double bond at C-5/C-6 611.2246 C-5/C-6: 125–130 ppm (olefinic carbons) Natural product from fungal sources
Compound 4 C₃₁H₃₆N₂O₈ Epoxide at C-5/C-6, α-orientation of Me-11/Me-12 627.2301 C-5: 63.0 ppm; C-6: 65.1 ppm (epoxide carbons) Epoxidation of Compound 3
Compound 6 C₂₈H₃₉O₁₀Cl (Briaviolide F) 2β-hydroxyl, 12α-hexanoyl substituents 593.2125 C-2: 74.0 ppm (hydroxyl); C-12: 69.7 ppm (hexanoyl) Derivatization of milolide D

Key Comparative Observations

Functional Group Variations: this compound and Compound 5 share a nitro group (1′-NO₂) and carbonyl at C-3′, distinguishing them from Compounds 3 and 4, which lack these groups but feature olefinic or epoxide moieties . Briaviolide F (Compound 6) diverges entirely with a chlorine-containing macrocycle and esterified hexanoyl group, contrasting with the nitrogen-rich chaetogobosin framework .

Stereochemical Differences: The α-orientation of substituents in this compound (e.g., Me-11, Me-12) is conserved in Compounds 3 and 4, as confirmed by NOESY correlations . Briaviolide F adopts β-orientations for H-7, H-12, and Me-20 due to distinct biosynthetic pathways .

Spectral Signatures :

  • The carbonyl signal at δC 200.3 ppm in this compound is absent in Compounds 3–4 but parallels the acetyl group (δC 169.8 ppm) in Briaviolide F .
  • Epoxide carbons (C-5/C-6 in Compound 4) exhibit upfield shifts (δC 63.0–65.1 ppm) compared to olefinic carbons in Compound 3 (δC 125–130 ppm) .

Research Implications

  • Drug Discovery: The nitro group in this compound may enhance bioactivity compared to non-nitrated analogues, warranting cytotoxicity assays .
  • Structural Biology : Epoxide-containing derivatives (e.g., Compound 4) offer insights into enzymatic epoxidation mechanisms in fungi .
  • Synthetic Chemistry : The conserved stereochemistry in this compound highlights the feasibility of modular synthesis for chaetogobosin derivatives .

Q & A

Q. How to design a mixed-methods study for interdisciplinary research validation?

  • Methodological Answer :
  • Convergent design : Collect and analyze quantitative/qualitative data separately, then merge results.
  • Embedded design : Use one method to support the other (e.g., interviews to explain survey outliers).
  • Software tools : NVivo for thematic coding; R/Python for statistical integration .

Data Presentation Guidelines

Section Key Requirements Evidence
Methods Detail equipment models, software versions, and calibration protocols.
Results Use tables for processed data (e.g., ANOVA results); append raw data.
Discussion Compare findings with prior studies, addressing discrepancies (e.g., "Smith et al. (2020) reported X, but our data suggest Y due to Z").

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